molecular formula C23H29N3O3S B11227877 N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide

N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide

Cat. No.: B11227877
M. Wt: 427.6 g/mol
InChI Key: ULVOFSRIUNWNRQ-UHFFFAOYSA-N
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Description

N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methanesulfonylpiperazine group attached to a phenyl ring, which is further connected to a phenylcyclopentane carboxamide moiety. Its distinct structure makes it a subject of interest in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of Methanesulfonylpiperazine: This involves the reaction of piperazine with methanesulfonyl chloride under basic conditions to form methanesulfonylpiperazine.

    Attachment to Phenyl Ring: The methanesulfonylpiperazine is then reacted with a phenyl halide (such as bromobenzene) in the presence of a palladium catalyst to form the N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl] intermediate.

    Cyclopentane Carboxamide Formation: The final step involves the reaction of the intermediate with cyclopentanecarboxylic acid chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylpiperazine group is known to interact with protein active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methanesulfonylpiperazin-1-yl)phenyl]-3-methylbenzamide
  • N-[2-(4-Methanesulfonylpiperazin-1-yl)phenyl]-2-(phenylsulfanyl)acetamide
  • 4-chloro-N-[2-(4-Methanesulfonylpiperazin-1-yl)phenyl]benzamide

Uniqueness

N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonylpiperazine moiety is particularly noteworthy for its ability to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.

This detailed article provides a comprehensive overview of N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H29N3O3S

Molecular Weight

427.6 g/mol

IUPAC Name

N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C23H29N3O3S/c1-30(28,29)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-22(27)23(13-7-8-14-23)19-9-3-2-4-10-19/h2-6,9-12H,7-8,13-18H2,1H3,(H,24,27)

InChI Key

ULVOFSRIUNWNRQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

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